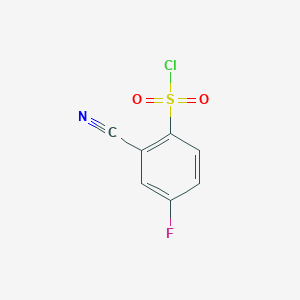

2-Cyano-4-fluorobenzene-1-sulfonyl chloride

CAS No.: 1261674-26-3

Cat. No.: VC7634678

Molecular Formula: C7H3ClFNO2S

Molecular Weight: 219.61

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261674-26-3 |

|---|---|

| Molecular Formula | C7H3ClFNO2S |

| Molecular Weight | 219.61 |

| IUPAC Name | 2-cyano-4-fluorobenzenesulfonyl chloride |

| Standard InChI | InChI=1S/C7H3ClFNO2S/c8-13(11,12)7-2-1-6(9)3-5(7)4-10/h1-3H |

| Standard InChI Key | KXWBPZIFIFCHHG-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1F)C#N)S(=O)(=O)Cl |

Introduction

| Property | Value/Descriptor | Source |

|---|---|---|

| Molecular Formula | C₇H₃ClFNO₂S | |

| Molecular Weight | 219.61 g/mol | |

| Predicted Collision Cross-Section (Ų) | 136.6 ([M+H]+), 129.2 ([M-H]-) |

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocols for 2-cyano-4-fluorobenzene-1-sulfonyl chloride are documented in the literature, analogous methods for related sulfonyl chlorides provide insight. A patent (CN113717080A) describes a three-step synthesis for 4-chloro-2-cyanobenzenesulfonyl chloride, which shares mechanistic parallels :

-

Nucleophilic Aromatic Substitution:

-

Oxidation:

-

Chlorination:

Adapting this route for the fluoro derivative would require substituting 2-fluoro-4-chlorobenzonitrile as the starting material. The absence of diazotization steps improves safety and scalability compared to traditional sulfonyl chloride syntheses .

Challenges and Optimizations

-

Regioselectivity: Ensuring correct substituent positioning during electrophilic reactions remains challenging due to the directing effects of -CN and -F.

-

Purification: The compound’s reactivity necessitates low-temperature workup and inert atmospheres to prevent hydrolysis.

Physicochemical Properties

Stability and Reactivity

As a sulfonyl chloride, the compound is moisture-sensitive, undergoing hydrolysis to the corresponding sulfonic acid in aqueous environments:

This reactivity is exploited in synthesis but demands anhydrous handling conditions.

Predicted Physicochemical Data

Collision cross-section (CCS) values, derived from ion mobility spectrometry, suggest a compact structure with moderate polarity (Table 1) . The [M+H]+ ion exhibits a CCS of 136.6 Ų, consistent with its planar aromatic core and substituent arrangement .

Applications in Organic Synthesis

Sulfonamide Formation

The compound’s primary application lies in synthesizing sulfonamides via reaction with amines:

Sulfonamides are pivotal in drug discovery, serving as enzyme inhibitors and antimicrobial agents.

Functional Group Transformations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume